molecular formula C10H13N B122042 2,3-dihydro-1H-inden-2-ylmethanamine CAS No. 146737-65-7

2,3-dihydro-1H-inden-2-ylmethanamine

Cat. No. B122042
CAS RN: 146737-65-7
M. Wt: 147.22 g/mol
InChI Key: COWVOJUAZGKGRQ-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-inden-2-ylmethanamine (2,3-DHIMA) is a heterocyclic amine compound with a cyclic structure of five carbon atoms and two nitrogen atoms. It is a relatively new compound and has only been studied in the last few years. It has been used in laboratory experiments and has been found to have a variety of potential applications in scientific research.

Scientific Research Applications

Synthetic Precursor Applications

The utility of compounds related to 2,3-dihydro-1H-inden-2-ylmethanamine in synthetic chemistry is significant, particularly in the synthesis of 3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives. These compounds are considered privileged structures due to their broad biological activity against a range of targets. They serve as key building blocks for synthesizing compounds with notable biological activities. The synthesis of these heterocycles has been optimized to enhance efficiency and align with principles of green chemistry, demonstrating their importance in medicinal chemistry for developing new therapeutic agents with vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties (Sisa Chalán-Gualán et al., 2022).

Neurochemical Research

Research on compounds structurally related to this compound, such as MDMA, provides insights into neurochemical effects and potential neurotoxicity. Studies have focused on understanding the acute and long-term effects of these compounds on neurotransmission, specifically their impact on serotonin and dopamine levels in the brain. This research is crucial for developing therapeutic strategies to mitigate the adverse effects of neurotoxicity and exploring potential clinical applications in psychotherapy (D. Mckenna & Stephen J. Peroutka, 1990).

Biomedical Applications

The exploration of this compound derivatives in biomedical applications, particularly in the context of adhesive materials for medical use, is a notable area of research. Inspired by the adhesive properties of mussel proteins, which contain a significant amount of catecholamine structures similar to those found in this compound derivatives, researchers have developed chitosan-catechol conjugates. These conjugates exhibit enhanced solubility, biocompatibility, and hemostatic ability, making them promising candidates for wound healing applications, tissue sealants, and other medical adhesives (J. Ryu, Seonki Hong, & Haeshin Lee, 2015).

properties

IUPAC Name

2,3-dihydro-1H-inden-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVOJUAZGKGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (3.3 ml, 34 mmol) is added to a cooled (0° C.) solution of indan-2-yl acetic acid (5.0 g, 28.4 mmol) and triethylamine (4.75 ml, 34 mmol) in acetone (40 ml) and water (8 ml). After 30 minutes, a solution of sodium azide (2.8 g, 42.6 mmol) in water (16 ml) is added and the reaction is stirred at 5° C. for 1 hour, prior to addition of brine and ice. The mixture is extracted with ether and the combined extracts are dried (Na2SO4) and evaporated. The resultant acyl azide is taken into toluene (50 ml) and heated at 100° C. until nitrogen evolution ceases. After evaporation of solvent, the resultant isocyanate is taken into 6N HCl (40 ml) and heated at 100° C. for 16 hours. The reaction mixture is evaporated to ⅓ volume and the resultant solid collected by filtration, washed with water and ether, then dried. The resultant hydrochloride salt is suspended in ether (20 ml) and ammonia is bubbled for 10 minutes. Water is added and the organic layer is separated, dried (Na2SO4) and evaporated to afford the title compound [MH+CH3CN]+189.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Dissolved in 100 ml of methanol were 10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indane, and 1.3 g of 10% palladium-carbon were added to the solution. The mixture was stirred for 4 hours under a hydrogen atmosphere. After separating the catalyst by filtration, the solvent was distilled off to obtain 5.04 g of 2-(aminomethyl)indane. This compound was immediately dissolved in 150 ml of methylene chloride, and 100 ml of water and 6.2 g of potassium carbonate were added to the solution, followed by vigorous stirring of the resultant mixture. While chilling with ice water, 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride were added in small portions. Thereafter, the mixture was stirred for 30 minutes. After an organic layer separated was taken out and dried, the solvent was distilled out of the organic layer. The resultant crystalline residue was recrystallized from a mixed solvent of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indane as a colorless needle crystal. Yield: 76%.
Name
2-(benzyloxycarbonylaminomethyl)indane
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

10.6 g (37.7 mmol) of 2-(benzyloxycarbonylaminomethyl)indan was dissolved in 100 ml of methanol, to which 1.3 g of palladium on carbon was added and stirred for 4 hours in the stream of hydrogen. The catalyst was removed by filtration, the solvent was evaporated, and 5.04 g of 2-(aminomethyl)indan was obtained. The obtained compound was immediately dissolved in 150 ml of methylene chloride, to which 100 ml of water and 6.2 g of potassium carbonate were added, and the mixture was vigorously stirred. 8.02 g (38.0 mmol) of 4-chlorobenzenesulfonyl chloride was added thereto portionwise under ice-cooling, followed by stirring for 30 minutes. The organic phase was collected, dried and the solvent was removed by distillation. The crystalline residue was recrystallized from a solvent mixture of ethyl acetate and hexane to obtain 9.82 g of 2-[(4-chlorophenyl)sulfonylaminomethyl]indan as colorless needles. Yield: 76%
Name
2-(benzyloxycarbonylaminomethyl)indan
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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